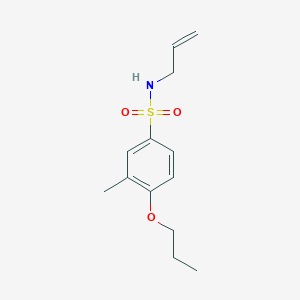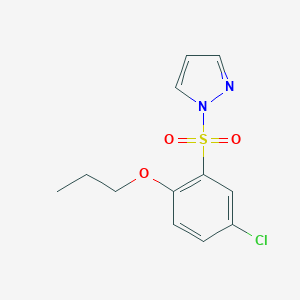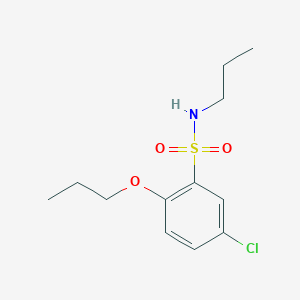
N-allyl-3-methyl-4-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-3-methyl-4-propoxybenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is also known as AMPB and has a molecular formula of C13H19NO3S.
Mecanismo De Acción
The mechanism of action of AMPB involves the inhibition of COX-2 enzyme activity, which leads to a reduction in the production of prostaglandins, which are involved in the inflammatory response. This compound also acts as a free radical scavenger, which helps to reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
AMPB has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. In addition, it has been found to reduce the expression of inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide (NO) that contributes to inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMPB has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been found to exhibit potent anti-inflammatory activity. However, there are also some limitations to its use. AMPB has a relatively short half-life, which may limit its effectiveness in vivo. In addition, it may have off-target effects that need to be considered.
Direcciones Futuras
There are several future directions for research on AMPB. One potential area of research is the development of more potent analogs of this compound that exhibit improved pharmacokinetic properties. Another area of research is the investigation of the potential use of AMPB in the treatment of other inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. Finally, the use of AMPB as a tool for investigating the role of COX-2 in various disease states is an area of research that warrants further investigation.
Conclusion:
N-allyl-3-methyl-4-propoxybenzenesulfonamide is a promising compound that has potential applications in various fields such as medicine, agriculture, and materials science. Its anti-inflammatory activity and mechanism of action make it an attractive candidate for further research. However, more studies are needed to fully understand its pharmacological properties and potential applications.
Métodos De Síntesis
The synthesis of N-allyl-3-methyl-4-propoxybenzenesulfonamide involves the reaction of 3-methyl-4-propoxybenzenesulfonyl chloride with allylamine. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained in good yield after purification.
Aplicaciones Científicas De Investigación
AMPB has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. In addition, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Propiedades
Nombre del producto |
N-allyl-3-methyl-4-propoxybenzenesulfonamide |
|---|---|
Fórmula molecular |
C13H19NO3S |
Peso molecular |
269.36 g/mol |
Nombre IUPAC |
3-methyl-N-prop-2-enyl-4-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H19NO3S/c1-4-8-14-18(15,16)12-6-7-13(11(3)10-12)17-9-5-2/h4,6-7,10,14H,1,5,8-9H2,2-3H3 |
Clave InChI |
FBSRJWQOYYITBC-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC=C)C |
SMILES canónico |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}morpholine](/img/structure/B272644.png)


![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)



![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)
![2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272669.png)
![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272670.png)
![2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272675.png)
